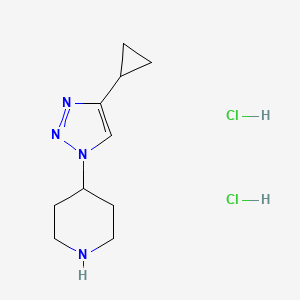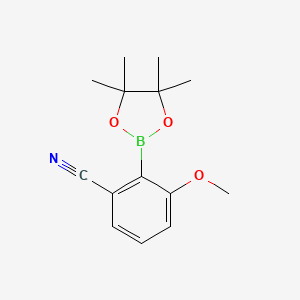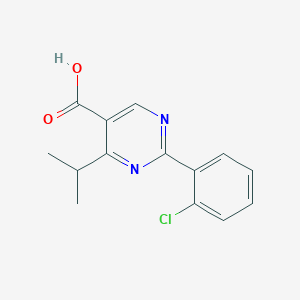
2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid, also known as CIC, is a pyrimidine derivative that has gained significant attention in the scientific community for its potential applications in various fields. CIC is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Research has shown that microwave irradiation can be used to synthesize derivatives related to 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid. This method allows for efficient transformation to thieno[2,3-d]pyrimidin-4-one and its chloro derivative, showcasing the potential in rapid and efficient chemical synthesis (Hesse, Perspicace, & Kirsch, 2007).
Synthesis and Biological Studies
Several derivatives from the related 2-aminothiophene-3-carboxylic acid esters, including triazolo-thienopyrimidine and 2-thioxothienopyrimidine representatives, have been synthesized. These compounds were structurally elucidated and examined for biological activity, indicating the broad potential of such compounds in biological research (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, a category to which this compound belongs. This discovery is significant in the field of photochemistry and could have implications for the controlled release of such compounds (Klan, Zabadal, & Heger, 2000).
Inhibition of Dihydrofolic Reductase
Pyrimidine derivatives, similar to this compound, have been studied for their inhibitory effects on dihydrofolic reductase. This has implications for the development of drugs targeting this enzyme, which is crucial in the treatment of various diseases (Baker & Jordaan, 1965).
Cocrystal Design
Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, a structure related to this compound, demonstrates the potential in designing cocrystals for various applications, including pharmaceuticals and materials science (Rajam et al., 2018).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8(2)12-10(14(18)19)7-16-13(17-12)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZEKSVMXLPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1455364-19-8 |
Source


|
| Record name | 2-(2-chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopentyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831416.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2831417.png)

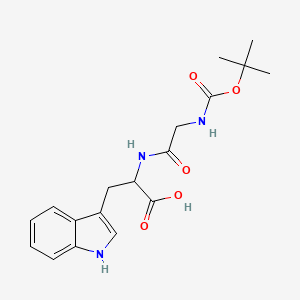


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)
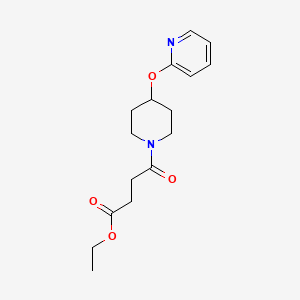
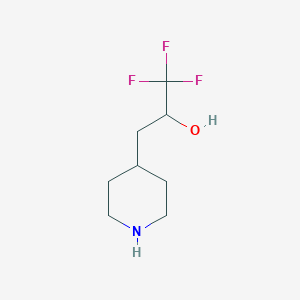
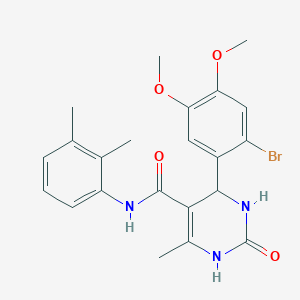
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)
![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)
